BenchChemオンラインストアへようこそ!

(6-Bromo-3-chloroquinolin-4-YL)methanol

Medicinal Chemistry Computational ADME Quinoline Scaffolds

(6-Bromo-3-chloroquinolin-4-yl)methanol (CAS 2074702-37-5) is a doubly halogenated quinoline derivative bearing a primary alcohol at the 4-position, with a molecular formula of C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol. The compound features a bromine atom at position 6, chlorine at position 3, and a hydroxymethyl (-CH₂OH) group at position 4 of the quinoline core.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
Cat. No. B13042458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-3-chloroquinolin-4-YL)methanol
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Br)CO)Cl
InChIInChI=1S/C10H7BrClNO/c11-6-1-2-10-7(3-6)8(5-14)9(12)4-13-10/h1-4,14H,5H2
InChIKeyLEDOPDGDSNCBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-3-chloroquinolin-4-yl)methanol – A Halogenated Quinoline Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


(6-Bromo-3-chloroquinolin-4-yl)methanol (CAS 2074702-37-5) is a doubly halogenated quinoline derivative bearing a primary alcohol at the 4-position, with a molecular formula of C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol . The compound features a bromine atom at position 6, chlorine at position 3, and a hydroxymethyl (-CH₂OH) group at position 4 of the quinoline core . Its computed physicochemical profile includes a TPSA of 33.12 Ų, a LogP of 3.143, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within drug-like chemical space for CNS-penetrant or orally bioavailable scaffolds . The compound serves predominantly as a synthetic intermediate in the construction of kinase-targeted libraries, including MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitor programs [1], where the differential reactivity of the C-3 chlorine versus the C-6 bromine enables sequential, chemoselective functionalization [2].

Why (6-Bromo-3-chloroquinolin-4-yl)methanol Cannot Be Replaced by Its Regioisomer or Deoxy Analogs


The precise substitution pattern on the quinoline core – chlorine at position 3, bromine at position 6, and hydroxymethyl at position 4 – defines both the compound's reactivity sequence and its downstream biological target engagement profile. The regioisomer (6-bromo-2-chloroquinolin-3-yl)methanol (CAS 1017464-16-2) relocates the chlorine and hydroxymethyl groups, fundamentally altering the electronic environment and steric accessibility of the quinoline ring . In the context of MELK inhibitor programs, the 3-chloro-4-hydroxymethyl arrangement places the chlorine atom adjacent to the ring nitrogen (position 3), enabling hydrogen-bond acceptor interactions distinct from the 2-chloro regioisomer [1]. Furthermore, the presence of both bromine and chlorine provides two orthogonally reactive halogen handles; the C-6 bromine is preferentially reactive under palladium-catalyzed cross-coupling conditions, while the C-3 chlorine requires more forcing conditions, enabling sequential diversification strategies that the dehalogenated or mono-halogenated analogs cannot support [2]. Substituting the hydroxymethyl group for a hydroxyl (as in 6-bromo-3-chloroquinolin-4-ol, CAS 857762-32-4) eliminates the methylene spacer, altering both the pKa of the oxygen functionality and the conformational flexibility, which directly impacts hydrogen-bonding geometry in target binding pockets .

Quantitative Differentiation Evidence for (6-Bromo-3-chloroquinolin-4-yl)methanol


Regioisomeric Physicochemical Differentiation: 3-Chloro vs. 2-Chloro Substitution Impacts LogP and Hydrogen-Bonding Capacity

The target compound (6-Bromo-3-chloroquinolin-4-yl)methanol, bearing chlorine at position 3 and hydroxymethyl at position 4, exhibits a computed LogP of 3.143 and a TPSA of 33.12 Ų . In contrast, the regioisomer (6-bromo-2-chloroquinolin-3-yl)methanol (CAS 1017464-16-2) relocates chlorine to position 2 and hydroxymethyl to position 3, which is expected to alter the intramolecular electronic distribution and solvation properties . The 3-chloro substitution places the electron-withdrawing chlorine adjacent to the ring nitrogen, increasing the electron deficiency of the pyridine ring and modulating the hydrogen-bond acceptor character of the quinoline nitrogen, a critical determinant of kinase hinge-region binding affinity [1]. The single rotatable bond (C4–CH₂OH) in the target compound provides conformational flexibility absent in the 4-hydroxy analog, enabling the hydroxyl group to sample multiple orientations for optimal target engagement .

Medicinal Chemistry Computational ADME Quinoline Scaffolds

Differential Halogen Reactivity Enables Stepwise, Chemoselective Library Synthesis

The target compound contains two distinct halogen handles with documented differential reactivity. In structurally related 6-bromo-4-chloroquinoline systems, the C-6 bromine undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids selectively over the C-4 chlorine under standard conditions [1]. This chemoselectivity enables a two-step diversification sequence: first, bromine displacement to install aryl/heteroaryl groups at C-6, followed by nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at C-3 (or C-4 chlorine in related analogs) [2]. In contrast, the regioisomer (6-bromo-2-chloroquinolin-3-yl)methanol positions chlorine at C-2, where the α-effect of the adjacent ring nitrogen significantly enhances SNAr reactivity, reducing selectivity between the two halogen positions and potentially leading to mixtures of mono- and disubstituted products [3]. The C-4 hydroxymethyl group further serves as a synthetic handle for oxidation to the aldehyde/carboxylic acid or conversion to leaving groups (mesylate, chloride) for subsequent diversification, orthogonal chemistry unavailable to the 4-unsubstituted or 4-hydroxy analogs [4].

Synthetic Methodology Parallel Synthesis Kinase Inhibitor Libraries

Patent-Cited Scaffold for MELK Kinase Inhibition – Structural Prerequisites for Target Engagement

US Patent 9,120,749 B2 (ONCOTHERAPY SCIENCE, INC.) explicitly claims quinoline derivatives bearing substitution at positions 3, 4, and 6 as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine-threonine kinase implicated in cancer stem cell maintenance and poor prognosis across multiple tumor types [1]. The generic Markush structure encompasses compounds with a 6-bromo-3-chloro substitution pattern and a functionalized 4-position, directly covering the target compound as a synthetic precursor [1]. The patent establishes that MELK inhibitory activity requires specific substitution at the quinoline 3-, 4-, and 6-positions; analogs lacking substitution at any of these positions show >10-fold reduction in MELK inhibition [2]. The target compound's 4-hydroxymethyl group serves as a prodrug or linker attachment point, enabling conversion to ethers, esters, carbamates, or amine derivatives that modulate pharmacokinetic properties without ablating kinase binding [1].

Kinase Inhibition MELK Cancer Therapeutics Structure-Activity Relationship

Critical Intermediate in Antimalarial Quinoline-Triazole Hybrid Synthesis – Documented Downstream Utility

The regioisomer (6-bromo-2-chloroquinolin-3-yl)methanol has been explicitly documented as the key intermediate (compound 2) in the synthesis of a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives (5a–j) with demonstrated in vitro antimalarial activity against Plasmodium falciparum [1]. While the target compound differs in chlorine position (3-Cl vs. 2-Cl), this established synthetic route demonstrates the utility of bromo-chloro-hydroxymethyl-quinoline intermediates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) diversification, a modular strategy for generating antimalarial screening libraries [2]. The target compound's 3-chloro substitution may confer altered antimalarial potency relative to the 2-chloro series; literature on chloroquine analogs establishes that chlorine position on the quinoline ring modulates heme binding affinity and drug accumulation in the parasite digestive vacuole [3]. The established synthetic sequence – alcohol → mesylate → azide → triazole – is equally applicable to the target compound, positioning it as a versatile entry point for antimalarial hybrid molecule synthesis [1].

Antimalarial Agents Click Chemistry Triazole Hybrids P. falciparum

Validated Application Scenarios for (6-Bromo-3-chloroquinolin-4-yl)methanol in Drug Discovery and Chemical Biology


MELK Kinase Inhibitor Lead Optimization – Focused Library Synthesis via Sequential Halogen Diversification

As established by US Patent 9,120,749 B2, the 3,4,6-trisubstituted quinoline scaffold is a validated pharmacophore for MELK inhibition [1]. The target compound serves as an ideal starting point for a two-step diversity-oriented synthesis: (1) Suzuki-Miyaura coupling at C-6 Br to introduce aryl/heteroaryl groups exploring the kinase hydrophobic pocket, followed by (2) SNAr or metal-catalyzed amination at C-3 Cl to optimize hinge-region hydrogen bonding. The C-4 hydroxymethyl group can be retained as a solubilizing element, oxidized to the carboxylic acid for salt formation, or converted to a prodrug moiety (phosphate, ester) to modulate oral bioavailability. This sequential strategy generates up to 96–384 discrete analogs from a single batch of the target compound in a 96-well plate format, with the differential halogen reactivity minimizing chromatographic purification burden [2].

Antimalarial 1,2,3-Triazole Hybrid Synthesis – Exploration of 3-Chloro vs. 2-Chloro Regioisomeric Effects on Chloroquine Resistance

Building on the established synthetic route for (6-bromo-2-chloroquinolin-3-yl)methanol-derived triazole hybrids with anti-P. falciparum activity [3], the target compound enables head-to-head comparison of 3-chloro versus 2-chloro regioisomers. The synthetic sequence proceeds via mesylation of the C-4 hydroxymethyl group, azide displacement, and CuAAC with diverse alkynes to generate triazole libraries. Comparative screening against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2, K1) P. falciparum strains can quantify the resistance index (RI = IC₅₀ resistant / IC₅₀ sensitive) for each regioisomeric series. The 3-chloro substitution pattern is predicted to alter heme binding geometry relative to chloroquine, potentially yielding compounds with RI values <5 (indicating retained activity against resistant strains) where the 2-chloro series may show RI >10 [4].

Chemical Probe Development for Bromodomain and Epigenetic Target Profiling

The halogenated quinoline scaffold has been identified as a privileged fragment for bromodomain inhibition in multiple chemical probe campaigns [5]. The target compound's computed LogP of 3.143 and TPSA of 33.12 Ų place it within favorable property space for cell-permeable chemical probes . The C-4 hydroxymethyl group provides a solvent-exposed vector for installing biotin, fluorophore, or photoaffinity tags via ester or ether linkages without encroaching on the acetyl-lysine binding pocket. The 6-bromo and 3-chloro substituents can independently be elaborated to explore the ZA channel and WPF shelf regions of BET bromodomains, respectively, enabling structure-guided optimization of BD1 vs. BD2 selectivity.

Antibacterial Quinolone Hybrid Design – Exploiting Dual Halogen Reactivity for DNA Gyrase/Topoisomerase IV Targeting

Fluoroquinolone antibiotics derive their activity from C-6 fluorine and C-7 piperazine substitution; the target compound offers an alternative halogenation pattern amenable to hybrid antibiotic design. The C-6 bromine can be replaced with fluorine or methoxy groups via halogen exchange or Ullmann-type coupling to mimic fluoroquinolone pharmacophores, while the C-3 chlorine can be elaborated with amine nucleophiles to install DNA gyrase-binding elements [6]. The C-4 hydroxymethyl group provides a handle distinct from the C-3 carboxylic acid of classical quinolones, potentially overcoming plasmid-mediated quinolone resistance (PMQR) mechanisms that recognize the C-3 carboxylate pharmacophore. This application leverages the compound's three-point diversification capacity to explore chemical space inaccessible to commercial fluoroquinolone building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromo-3-chloroquinolin-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.